molecular formula C14H22F2N2O3S B6794908 N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide

Cat. No.: B6794908
M. Wt: 336.40 g/mol
InChI Key: VMXZBAKKHVKBSK-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide is a synthetic compound with a complex molecular structure It features a cyclopropyl group, a difluorocyclopentyl moiety, and a pyrrolidine ring, making it a unique and versatile molecule

Properties

IUPAC Name

N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O3S/c15-14(16)7-1-3-10(14)9-22(20,21)18-8-2-4-12(18)13(19)17-11-5-6-11/h10-12H,1-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXZBAKKHVKBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CS(=O)(=O)N2CCCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the cyclopropyl and difluorocyclopentyl groups, followed by their integration into the pyrrolidine ring. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropyl group using reagents like diazomethane or Simmons-Smith reagents.

    Fluorination: Introduction of fluorine atoms into the cyclopentyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the fluorinated cyclopentyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide
  • N-(2-Cyclopropyl-2-hydroxypropyl)-1-(2,2-difluorocyclopentyl)methanesulfonamide

Uniqueness

This compound stands out due to its combination of a cyclopropyl group, a difluorocyclopentyl moiety, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

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